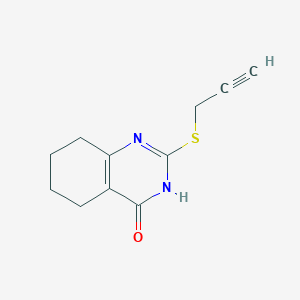

![molecular formula C16H13FN4O B6450015 2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548998-97-4](/img/structure/B6450015.png)

2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide” is a type of imidazo[1,2-b]pyridazine . Imidazo[1,2-b]pyridazines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using a solvent- and catalyst-free method, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .科学的研究の応用

2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied extensively in the scientific community due to its unique properties and potential applications. It has been found to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. In addition, this compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. As such, it has been studied as a potential therapeutic agent for the treatment of Alzheimer’s disease and other neurological disorders.

作用機序

Target of Action

The primary target of 2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .

Mode of Action

This compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R), which is a heterodimer formed by the IL-17RA and IL-17RC subunits . By inhibiting IL-17A, this compound can potentially reduce inflammation and tissue damage .

Biochemical Pathways

The IL-23/IL-17 axis is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, this compound can disrupt this axis, potentially leading to improved symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .

Result of Action

The inhibition of IL-17A by this compound can lead to a reduction in inflammation and tissue damage, which are characteristic of diseases such as psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . This can result in improved skin and joint symptoms in patients with these conditions .

Action Environment

It is noted that anti-drug antibodies against anti-il-17a antibodies may arise in some patients and may reduce the efficacy of antibodies directed to il-17a over time .

実験室実験の利点と制限

2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has been found to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. In addition, this compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. However, there are some limitations to the use of this compound in laboratory experiments. It is not a very potent molecule, and its effects on biological systems are not fully understood.

将来の方向性

The potential applications of 2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide are vast and varied. It has been studied as a potential therapeutic agent for the treatment of Alzheimer’s disease and other neurological disorders. In addition, it has been studied as a potential anti-cancer agent, and its ability to inhibit the production of inflammatory mediators has been investigated. Furthermore, its ability to interact with a variety of other enzymes, such as cyclooxygenase-2, has been studied. Finally, further research into the mechanism of action of this compound is needed in order to fully understand its effects on biological systems.

合成法

2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be synthesized through a variety of methods, including the Ugi four-component reaction, the Suzuki-Miyaura cross-coupling reaction, and the Wittig reaction. The Ugi reaction utilizes an aldehyde, an amine, an isocyanide, and a carboxylic acid to form a variety of compounds, including this compound. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction that can be used to synthesize this compound from a boronic acid and an aryl halide. The Wittig reaction is an organic reaction that utilizes a phosphonium ylide to form a carbon-carbon double bond.

特性

IUPAC Name |

2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O/c17-11-3-1-2-4-12(11)19-16(22)13-7-8-15-18-14(10-5-6-10)9-21(15)20-13/h1-4,7-10H,5-6H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQRQIRKSGQPHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-{4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6449936.png)

![4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole](/img/structure/B6449938.png)

![9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6449940.png)

![6-cyclopropyl-2-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449944.png)

![5-fluoro-2-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449951.png)

![4-(4-cyclopropyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B6449955.png)

![2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6449963.png)

![3-fluoro-4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6449981.png)

![3-fluoro-2-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6449986.png)

![9-methyl-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6449998.png)

![6-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6450005.png)

![2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450023.png)

![6-[5-(3,5-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6450025.png)